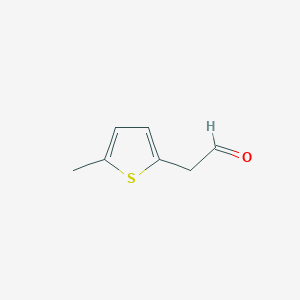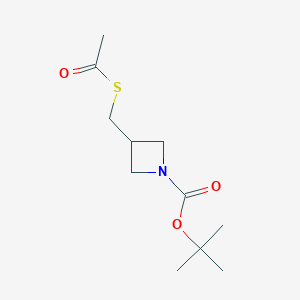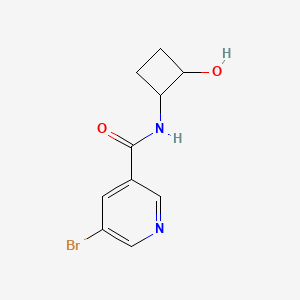![molecular formula C18H24N2O3 B2631273 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide CAS No. 896270-57-8](/img/structure/B2631273.png)
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is utilized in various fields such as drug development and material synthesis due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in material science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide can be compared with other similar compounds such as:
- N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]propionamide These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h5,8-9,11,13-14H,2-4,6-7,10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHFQFNIQBUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)
![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)


![2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2631200.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2631203.png)
![6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2631204.png)

![N-(3-CHLORO-4-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2631210.png)

![11-(3,4,5-trimethoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2631213.png)
